4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C18H18OS It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,6-dimethylphenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid: Similar in structure but with an acetoxy group instead of a thiobenzaldehyde group.
4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]benzenecarbothialdehyde: A closely related compound with a similar core structure.
Uniqueness
4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-4-3-5-14(2)18(13)17(19)11-10-15-6-8-16(12-20)9-7-15/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
TZJALEFLVZPORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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